Cas no 2034412-45-6 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is a synthetic organic compound featuring a thiophene core substituted with a chloro group, coupled with a diphenylacetamide moiety through a methoxyethyl linker. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The chloro-thiophene group enhances electrophilic reactivity, while the diphenylacetamide fragment may contribute to binding affinity in target interactions. The methoxyethyl spacer offers flexibility, potentially improving solubility and pharmacokinetic properties. This compound is of interest for applications in drug discovery, where its modular design allows for further derivatization to optimize biological activity or physicochemical characteristics.
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide structure
2034412-45-6 structure
Product Name:N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
CAS No:2034412-45-6
MF:C21H20ClNO2S
MW:385.90700340271
CID:5351329
Update Time:2025-05-23

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
    • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide
    • Inchi: 1S/C21H20ClNO2S/c1-25-17(18-12-13-19(22)26-18)14-23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H,23,24)
    • InChI Key: SZMWUFSQNJSUBG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(CNC(C(C2C=CC=CC=2)C2C=CC=CC=2)=O)OC)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 420
  • XLogP3: 4.9
  • Topological Polar Surface Area: 66.6

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Additional information on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide (CAS No. 2034412-45-6)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide, identified by its CAS number 2034412-45-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for further research and development in medicinal applications.

The molecular structure of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide incorporates several key elements that contribute to its potential biological activity. The presence of a thiophene ring, specifically a 5-chlorothiophen-2-yl moiety, is a common feature in many bioactive molecules. Thiophene derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The chloro substituent on the thiophene ring may enhance the lipophilicity and metabolic stability of the compound, which are crucial factors for drug efficacy and bioavailability.

In addition to the thiophene ring, the compound features an acetamide group attached to a bulky 2,2-diphenyl moiety. This structural arrangement suggests that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide may interact with biological targets in a specific manner. The diphenyl group can increase the hydrophobicity of the molecule, potentially enhancing its binding affinity to certain proteins or enzymes. Such structural features are often exploited in the design of small-molecule drugs to optimize their pharmacokinetic properties.

The methoxyethyl side chain in the molecule adds another layer of complexity and functionality. Methoxy groups are frequently found in pharmaceutical compounds due to their ability to modulate solubility and metabolic pathways. The ethyl chain provides a flexible linker that can influence the conformation and binding orientation of the molecule within a biological target. This combination of structural elements makes N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide a versatile scaffold for further chemical modifications and derivatization.

2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide, computational studies have suggested that it may interact with enzymes involved in inflammatory pathways. This finding aligns with the growing interest in developing inhibitors for such enzymes as therapeutic agents. 2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide. Initial tests have shown promising results in vitro, indicating potential anti-inflammatory and analgesic effects. These findings are particularly intriguing given the increasing demand for alternative treatments for chronic inflammatory conditions. The compound's ability to modulate inflammatory pathways without significant side effects could make it a valuable addition to therapeutic strategies. 2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework. These advances have not only improved the efficiency of synthesis but also allowed for greater control over the stereochemistry of the product. 2-(5-chlorothiophen-2-yl)-...
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